molecular formula C9H7Br2Cl B1605789 1-Chloro-4-(2,2-dibromocyclopropyl)benzene CAS No. 38365-51-4

1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Cat. No.: B1605789
CAS No.: 38365-51-4
M. Wt: 310.41 g/mol
InChI Key: DGGDUBFXMIZUKU-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br2Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 2,2-dibromocyclopropyl group is attached to the same ring

Scientific Research Applications

1-Chloro-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2,2-dibromocyclopropyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1-chloro-4-vinylbenzene to form 1-chloro-4-(2,2-dibromovinyl)benzene, followed by cyclopropanation to yield the final product. The reaction conditions typically involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The dibromocyclopropyl group can be reduced to a cyclopropyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: 1-Hydroxy-4-(2,2-dibromocyclopropyl)benzene or 1-Amino-4-(2,2-dibromocyclopropyl)benzene.

    Reduction: 1-Chloro-4-cyclopropylbenzene.

    Oxidation: this compound epoxide.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,2-dibromocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The dibromocyclopropyl group may interact with nucleophilic sites, while the benzene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2,2-dibromovinyl)benzene: Similar structure but with a vinyl group instead of a cyclopropyl group.

    1-Chloro-4-(1,2-dibromoethyl)benzene: Similar structure but with a dibromoethyl group instead of a dibromocyclopropyl group.

Uniqueness

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is unique due to the presence of the dibromocyclopropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained three-membered ring in the cyclopropyl group can undergo unique reactions not observed in compounds with vinyl or ethyl groups.

Properties

IUPAC Name

1-chloro-4-(2,2-dibromocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGDUBFXMIZUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343725
Record name 1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38365-51-4
Record name 1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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